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Compound of Interest

Compound Name: 3-Hexanone, 1-(4-methoxyphenyl)-
Cat. No.: B12075231
Get Quote

Introduction & Structural Context

1-(4-methoxyphenyl)-3-hexanone (C13H1s0z2) is a saturated aryl ketone often synthesized as
an intermediate in the development of non-pungent capsaicin analogs or fragrance
compounds.[1] Structurally, it consists of a 4-methoxyphenethyl moiety linked to a propyl
ketone tail.

¢ |[UPAC Name: 1-(4-methoxyphenyl)hexan-3-one
» Molecular Weight: 206.28 g/mol
» Key Functional Groups: Ketone (C=0), Ether (Ar-OMe), Aromatic Ring.

» Significance: Used in Structure-Activity Relationship (SAR) studies to probe the lipophilic
binding pocket of TRP channels (e.g., TRPV1/TRPAL) by extending the alkyl chain length
relative to raspberry ketone.

Synthesis Pathway
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The most robust synthesis involves the Aldol Condensation of 4-methoxybenzaldehyde with 2-
pentanone, followed by Catalytic Hydrogenation of the resulting enone.
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Figure 1: Synthetic route to 1-(4-methoxyphenyl)-3-hexanone via Aldol Condensation and

Hydrogenation.

Predicted Spectral Data (Validation Metrics)

The following data is derived from the Additivity Principle using the verified spectra of 4-(4-
methoxyphenyl)-2-butanone (Fragment A) and 3-hexanone (Fragment B).

A. Mass Spectrometry (EI-MS, 70 eV)

The fragmentation pattern is dominated by the stability of the 4-methoxybenzyl cation

(tropylium ion derivative).
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Mechanistic Insight: The base peak at m/z 121 is the diagnostic signature for 4-methoxybenzyl
derivatives. The presence of m/z 163 confirms the propyl tail (loss of 43 Da), distinguishing it
from the methyl ketone analog (which would lose 15 Da).
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "Fingerprint” for functional group verification.

Frequency (cm™?) Vibration Mode Structural Confirmation

Alkyl chain (Propyl & Ethylene
2960 - 2850 C-H Stretch (sp3) ]

bridge)

Saturated acyclic ketone
1710 - 1715 C=0 Stretch ) )

(Diagnostic)

] Aromatic nucleus (Para-

1610, 1510 C=C Ring Stretch ]

substituted)

Aryl alkyl ether (Methoxy
1245 - 1250 C-O-C Asym. Stretch

group)
1030 - 1040 C-O-C Sym. Stretch Methoxy group confirmation

Para-disubstituted benzene
830 C-H Out-of-Plane

ring

Critical Check: Absence of a broad band at 3200-3600 cm~1 confirms the absence of unreacted
alcohol intermediates. Absence of 1650-1680 cm~! (conjugated ketone) confirms successful
hydrogenation of the enone.

C. Nuclear Magnetic Resonance (*H NMR)
Solvent: CDClIs (7.26 ppm ref) | Frequency: 400 MHz[2]

The molecule has two distinct "halves" separated by the carbonyl group.
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Chemical Shift

Multiplicity Integral Assignment Coupling (J)
(5 ppm)
Ar-H (Ortho to
7.10 Doublet (d) 2H J=8.5Hz
alkyl)
Ar-H (Ortho to
6.83 Doublet (d) 2H J=85Hz
OMe)
3.79 Singlet (s) 3H -OCHs (Methoxy) N/A
2.83 Triplet (t) 2H Ar-CH2-CH2-CO J=75Hz
2.71 Triplet (t) 2H Ar-CH2-CH2-CO J=75Hz
) CO-CH2z-CHz2-
2.38 Triplet (%) 2H J=7.4Hz
CHs
_ CO-CH2-CH:-
1.60 Multiplet (m) 2H J=7.4Hz
CHs
) CO-CH2-CH-=-
0.90 Triplet (t) 3H J=7.4Hz
CHs

Interpretation Logic:
e The AA'BB' system (7.10/6.83 ppm) confirms the para-substituted aromatic ring.

e The three triplets in the 2.3-2.9 ppm range are the key to the backbone. The triplet at 2.83
ppm is most downfield due to the aromatic ring current (benzylic position). The triplet at 2.38
ppm corresponds to the alpha-methylene of the propyl chain.

D. Carbon-13 NMR (**C NMR)

Solvent: CDCIs (77.16 ppm ref)
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Chemical Shift (6 ppm) Carbon Type Assighment
210.5 Quaternary (C=0) Ketone Carbonyl
158.0 Quaternary (C-0O) Aromatic C4 (Ips-OMe)
133.5 Quaternary (C-C) Aromatic C1 (Ipso-Alkyl)
129.3 Methine (CH) Aromatic C2/C6
113.9 Methine (CH) Aromatic C3/C5
55.3 Methyl (CHs) Methoxy Carbon
Ar-CHz2-CH2-CO (Alpha to
44.8 Methylene (CH-2)
ketone)
CO-CH2-CH2-CHs (Alpha to
42.9 Methylene (CH-2)
ketone)
29.2 Methylene (CH2) Ar-CH2-CHz (Benzylic)
17.4 Methylene (CH-2) CO-CH2-CHz2-CHs
13.8 Methyl (CHs) Terminal Methyl

Quality Control & Purity Analysis

For researchers validating synthesized batches, the following HPLC method is recommended
to separate the product from the starting aldehyde and the enone intermediate.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 50% B to 90% B over 10 minutes.

o Detection: UV at 280 nm (Aromatic absorption) and 220 nm (General).
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o Note: The starting material (Anisaldehyde) absorbs strongly at 280 nm. The enone
intermediate will have a red-shifted max (~300-310 nm) due to conjugation. The target
saturated ketone will have a spectrum similar to the starting material but with a different
retention time (more lipophilic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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